

Pkl-IN-1: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Pkl-IN-1**, a potent and selective inhibitor of the liver isoform of pyruvate kinase (PKL). This document details its chemical properties, mechanism of action, relevant signaling pathways, and experimental protocols, serving as a vital resource for professionals in drug discovery and metabolic research.

Core Data Summary

Pkl-IN-1, also identified as Compound 12a in its seminal discovery, is a novel sulfone-based allosteric inhibitor of human liver pyruvate kinase (PKL). The following table summarizes its key quantitative data.

Property	Value	Reference
CAS Number	Not explicitly provided in the primary literature.	Matić J, et al., 2024[1]
Molecular Formula	C12H8O8S	Matić J, et al., 2024[1]
Molecular Weight	312.25 g/mol	Matić J, et al., 2024[1]
IC50 (PKL)	0.07 μΜ	Matić J, et al., 2024[1]
Mechanism of Action	Allosteric Inhibitor	Matić J, et al., 2024[1]



Mechanism of Action and Signaling Pathway

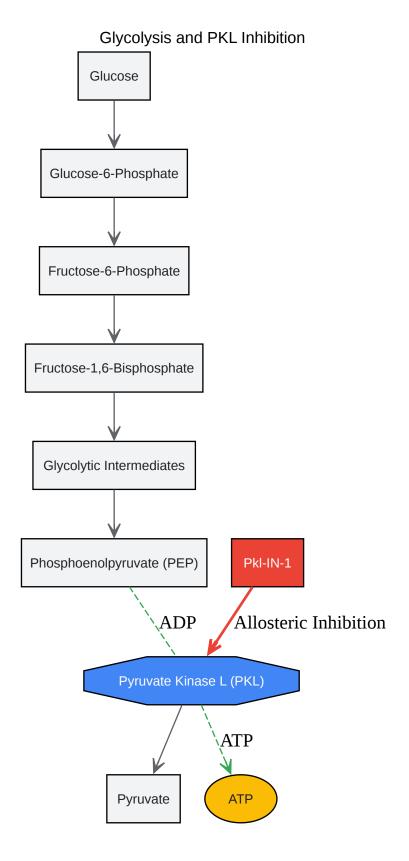
Pkl-IN-1 exerts its inhibitory effect on pyruvate kinase L (PKL), a key regulatory enzyme in the glycolytic pathway. Pyruvate kinase catalyzes the final, irreversible step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, which is coupled with the production of ATP.[2] In the liver, PKL plays a crucial role in glucose metabolism and its dysregulation has been implicated in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD).[1]

PkI-IN-1 functions as an allosteric inhibitor.[1] This means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. This mode of action can offer greater selectivity over inhibitors that target the highly conserved active site of enzymes.

The inhibition of PKL by **Pkl-IN-1** leads to a bottleneck in the glycolytic pathway. This reduces the production of pyruvate and ATP from glucose. Consequently, there is an accumulation of glycolytic intermediates upstream of the pyruvate kinase step. This metabolic shift can have various downstream effects, including a reduction in de novo lipogenesis, a process often elevated in NAFLD.

Below is a diagram illustrating the central role of Pyruvate Kinase in the glycolytic pathway and the point of inhibition by **Pkl-IN-1**.





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Glycolysis and the point of Pkl-IN-1 inhibition.



Experimental Protocols

The following are detailed methodologies for key experiments involving the synthesis and biological evaluation of **Pkl-IN-1** (Compound 12a), as described in the primary literature.[1]

Synthesis of Pkl-IN-1 (Compound 12a)

The synthesis of **Pkl-IN-1** is a multi-step process. The final step involves the deprotection of methoxy groups from a precursor molecule.

General Procedure for the Deprotection of Methoxy Groups:

- A solution of the methoxy-containing precursor compound (1 equivalent) is prepared in dichloromethane (DCM) and cooled to 0 °C.
- Boron tribromide (BBr₃) (1M in DCM, 4 equivalents per methoxy group) is added dropwise to the cooled solution.
- The reaction mixture is allowed to warm to room temperature and is stirred overnight.
- The completion of the reaction is monitored by Liquid Chromatography-Mass Spectrometry (LC/MS).
- Upon completion, the reaction is cooled to 0 °C and quenched by the addition of water.
- The product is extracted with diethyl ether.
- The combined organic phases are dried over sodium sulfate (Na₂SO₄), and the solvent is evaporated.
- The final compound, Pkl-IN-1 (Compound 12a), is purified using reverse-phase flash chromatography.

In Vitro Bioactivity Assay: PKL Inhibition

The inhibitory activity of **PkI-IN-1** on human liver pyruvate kinase (PKL) is determined using a luminescence-based enzymatic assay.

Assay Principle:



The assay measures the amount of ATP produced by the PKL-catalyzed reaction. The generated ATP is then used by luciferase to produce a luminescent signal, which is inversely proportional to the inhibitory activity of the compound.

Experimental Workflow:

- Compound Preparation: Pkl-IN-1 is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to various concentrations for testing.
- Enzyme Reaction:
 - Recombinant human PKL enzyme is incubated in a reaction buffer containing phosphoenolpyruvate (PEP) and adenosine diphosphate (ADP).
 - The test compound (Pkl-IN-1) at various concentrations is added to the reaction mixture. A
 DMSO control (vehicle) is also included.
 - The reaction is initiated and allowed to proceed for a defined period at a controlled temperature.
- Signal Detection:
 - A detection reagent containing luciferase and luciferin is added to the reaction wells.
 - The luminescence is measured using a plate reader.
- Data Analysis:
 - The percentage of inhibition is calculated relative to the DMSO control.
 - The half-maximal inhibitory concentration (IC₅₀) value is determined by plotting the
 percentage of inhibition against the logarithm of the inhibitor concentration and fitting the
 data to a dose-response curve.

The following diagram outlines the workflow for the in vitro PKL inhibition assay.



In Vitro PKL Inhibition Assay Workflow

Prepare Pkl-IN-1 dilutions in DMSO Prepare reaction buffer, substrates (PEP, ADP), and PKL enzyme Enzymatic Reaction Incubate PKL, substrates, and Pkl-IN-1 Detection Add Luciferase/Luciferin reagent Measure luminescence Data Analysis Calculate % Inhibition vs. Control

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Workflow for the in vitro PKL inhibition assay.

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